Bilobalide

Catalog No.
S521250
CAS No.
33570-04-6
M.F
C15H18O8
M. Wt
326.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bilobalide

CAS Number

33570-04-6

Product Name

Bilobalide

IUPAC Name

(1S,4R,7R,8S,9R,11S)-9-tert-butyl-7,9-dihydroxy-3,5,12-trioxatetracyclo[6.6.0.01,11.04,8]tetradecane-2,6,13-trione

Molecular Formula

C15H18O8

Molecular Weight

326.30 g/mol

InChI

InChI=1S/C15H18O8/c1-12(2,3)14(20)4-6-13(5-7(16)21-6)10(19)23-11-15(13,14)8(17)9(18)22-11/h6,8,11,17,20H,4-5H2,1-3H3/t6-,8-,11-,13-,14+,15+/m0/s1

InChI Key

MOLPUWBMSBJXER-YDGSQGCISA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

(-)-Bilobalide; Bilobalide; Bilobalid.

Canonical SMILES

CC(C)(C)C1(CC2C3(C14C(C(=O)OC4OC3=O)O)CC(=O)O2)O

Isomeric SMILES

CC(C)(C)[C@@]1(C[C@H]2[C@@]3(C14[C@H](C(=O)O[C@H]4OC3=O)O)CC(=O)O2)O

The exact mass of the compound Bilobalide is 326.1002 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Ginkgolides - Supplementary Records. It belongs to the ontological category of sesquiterpene lactone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bilobalide is a major bioactive terpene trilactone isolated from the leaves of *Ginkgo biloba*. Structurally distinct from the ginkgolide diterpenes it is co-extracted with, Bilobalide is a C15 sesquiterpenoid known primarily for its neuroprotective properties. Its mechanism of action is linked to the preservation of mitochondrial function, particularly under ischemic or excitotoxic stress, and it is frequently investigated for its potential in models of neuronal injury. Unlike the standardized, multi-component *Ginkgo biloba* extract (EGb 761), pure Bilobalide allows for precise mechanistic studies and dose-response characterization without the confounding variables of flavonoids and other terpenoids present in the crude mixture.

Procuring the standardized *Ginkgo biloba* extract (EGb 761) instead of pure Bilobalide introduces significant experimental variability. EGb 761 is a complex mixture where Bilobalide constitutes only ~3% of the mass, with the remainder comprising numerous flavonoids, other terpene lactones (ginkgolides A, B, C), and organic acids. This complexity makes it impossible to attribute observed effects solely to Bilobalide, hindering mechanistic studies and reproducible dose-response analysis. Furthermore, other ginkgolides like Ginkgolide B are not direct substitutes, as they primarily function as potent Platelet-Activating Factor (PAF) receptor antagonists, a mechanism distinct from Bilobalide's primary role in mitochondrial protection and anti-excitotoxicity. Therefore, selecting Bilobalide is a required decision for research focused specifically on its unique neuroprotective pathways, rather than the broad, multi-target effects of the crude extract or the PAF-centric activity of Ginkgolide B.

Higher Potency in Anti-Excitotoxic Neuroprotection vs. Crude Ginkgo Extract

For researchers modeling glutamate-induced excitotoxicity, pure Bilobalide provides a significant potency advantage over the standardized *Ginkgo biloba* extract, EGb 761. In rat cerebellar neuronal cultures challenged with glutamate, Bilobalide demonstrated a 20-fold higher potency, achieving 50% effective concentration (EC50) at 5 µg/mL (12 µM), whereas the crude extract EGb 761 required 100 µg/mL to achieve the same effect.

Evidence DimensionPotency in protecting against glutamate-induced neuronal death (EC50)
Target Compound Data5 µg/mL (12 µM)
Comparator Or BaselineGinkgo biloba extract (EGb 761): 100 µg/mL
Quantified Difference20-fold higher potency
ConditionsIn vitro; rat cerebellar neuronal cultures challenged with glutamate.

This allows for the use of significantly lower, more specific concentrations in vitro, reducing potential off-target effects and clarifying that the protective mechanism is attributable to Bilobalide itself, not the complex mixture.

Mechanistic Differentiation: Reduces Ischemia-Induced Glutamate Release, Unlike Other Ginkgolides

Bilobalide's neuroprotective mechanism is directly linked to the suppression of pathological glutamate release during ischemic events, a key differentiator from other ginkgolides. In a mouse model of transient middle cerebral artery occlusion (tMCAO), local striatal perfusion with 10 µM Bilobalide reduced ischemia-induced glutamate release by 70%. This contrasts with ginkgolides like Ginkgolide B, whose primary neuroprotective effects are attributed to PAF antagonism and restoration of cerebral blood flow, not direct modulation of glutamate excitotoxicity.

Evidence DimensionReduction of ischemia-induced glutamate release
Target Compound Data70% reduction at 10 µM
Comparator Or BaselineIschemic control (no treatment)
Quantified Difference70% reduction vs. control
ConditionsIn vivo; microdialysis in the ischemic striatum of mice during tMCAO.

This makes Bilobalide the specific tool for investigating presynaptic mechanisms of excitotoxicity, whereas Ginkgolide B would be chosen for studies focused on PAF-mediated inflammation and vascular effects.

Handling & Formulation: Defined Solubility Profile for Reproducible Stock Solutions

Bilobalide is characterized as a hydrophobic compound that is sparingly soluble in water but soluble in organic solvents like methanol, ethanol, acetone, and DMSO. This defined solubility profile is critical for creating reproducible, stable stock solutions for in vitro and in vivo experiments. In contrast, crude *Ginkgo* extracts (EGb 761) are complex mixtures with variable solubility depending on the batch and specific composition of flavonoids and other constituents, which can lead to precipitation and inconsistent dosing. The lactone rings of Bilobalide can undergo hydrolysis in basic aqueous solutions, making pH control during formulation essential for stability, a factor that is difficult to manage with the undefined acidic components of a crude extract.

Evidence DimensionAqueous Solubility & Handling
Target Compound DataSparingly soluble in water; soluble in common lab solvents (DMSO, MeOH). Requires pH control (pH 4.5-5.0) for stability in aqueous media.
Comparator Or BaselineCrude Ginkgo Extract (EGb 761): Complex mixture with undefined and variable solubility.
Quantified DifferenceNot applicable (Qualitative difference in handling and reproducibility)
ConditionsStandard laboratory formulation conditions.

Procuring pure Bilobalide ensures consistent solubility and bioavailability in experimental models, a critical factor for reproducibility that cannot be guaranteed with crude extracts.

Mechanistic Studies of Glutamate-Mediated Excitotoxicity

Due to its 20-fold higher potency compared to crude extracts and its specific action on reducing pathological glutamate release, Bilobalide is the indicated choice for in vitro and in vivo models aimed at dissecting the molecular pathways of excitotoxic neuronal injury.

Models of Ischemia/Reperfusion Injury Focused on Mitochondrial Protection

Bilobalide's ability to protect mitochondrial respiratory activity and prevent ischemia-induced decreases in ATP production makes it a critical tool for investigating mitochondrial dysfunction in stroke and other ischemic pathologies, separate from the vascular effects of other ginkgolides.

Developing Otoprotective Strategies Against Drug-Induced Hearing Loss

Studies have identified Bilobalide as one of the key active components of EGb 761 responsible for protecting cochlear hair cells from aminoglycoside- or cisplatin-induced ototoxicity. Its use allows for focused investigation into the mechanisms of otoprotection without the confounding variables of the full extract.

Establishing Reproducible Dose-Response Curves in Neuropharmacology

The well-defined chemical nature and solubility of pure Bilobalide enable the creation of precise, reproducible concentrations for pharmacological studies. This is essential for generating reliable dose-response data, a task complicated by the compositional variability and inconsistent solubility of crude *Ginkgo biloba* extracts.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-0.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

326.10016753 Da

Monoisotopic Mass

326.10016753 Da

Heavy Atom Count

23

Appearance

Solid powder

Melting Point

300°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M81D2O8H7U

Other CAS

33570-04-6

Wikipedia

Bilobalide

Dates

Last modified: 08-15-2023
1: Qian YX, Kang JC, Luo YK, Zhao JJ, He J, Geng K. A Bilobalide-Producing Endophytic Fungus, Pestalotiopsis uvicola from Medicinal Plant Ginkgo biloba. Curr Microbiol. 2016 May 7. [Epub ahead of print] PubMed PMID: 27155842.
2: Ng CC, Duke RK, Hinton T, Johnston GA. GABAA receptor cysteinyl mutants and the ginkgo terpenoid lactones bilobalide and ginkgolides. Eur J Pharmacol. 2016 Apr 15;777:136-46. doi: 10.1016/j.ejphar.2016.03.007. Epub 2016 Mar 4. PubMed PMID: 26953225.
3: Lu L, Wang S, Fu L, Liu D, Zhu Y, Xu A. Bilobalide protection of normal human melanocytes from hydrogen peroxide-induced oxidative damage via promotion of antioxidase expression and inhibition of endoplasmic reticulum stress. Clin Exp Dermatol. 2016 Jan;41(1):64-73. doi: 10.1111/ced.12664. Epub 2015 Jul 14. PubMed PMID: 26178968.
4: Li J, Li D, Hu J, Bi Y, Xiao W, Wang Z. Simultaneous determination of ginkgolides A, B, C and bilobalide by LC-MS/MS and its application to a pharmacokinetic study in rats. Biomed Chromatogr. 2015 Dec;29(12):1907-12. doi: 10.1002/bmc.3515. Epub 2015 Jul 23. PubMed PMID: 26010697.
5: Jiang M, Li J, Peng Q, Liu Y, Liu W, Luo C, Peng J, Li J, Yung KK, Mo Z. Neuroprotective effects of bilobalide on cerebral ischemia and reperfusion injury are associated with inhibition of pro-inflammatory mediator production and down-regulation of JNK1/2 and p38 MAPK activation. J Neuroinflammation. 2014 Sep 26;11:167. doi: 10.1186/s12974-014-0167-6. PubMed PMID: 25256700; PubMed Central PMCID: PMC4189683.
6: Huang P, Zhang L, Chai C, Qian XC, Li W, Li JS, Di LQ, Cai BC. Effects of food and gender on the pharmacokinetics of ginkgolides A, B, C and bilobalide in rats after oral dosing with ginkgo terpene lactones extract. J Pharm Biomed Anal. 2014 Nov;100:138-44. doi: 10.1016/j.jpba.2014.07.030. Epub 2014 Aug 2. PubMed PMID: 25165009.
7: Priyanka A, Nisha VM, Anusree SS, Raghu KG. Bilobalide attenuates hypoxia induced oxidative stress, inflammation, and mitochondrial dysfunctions in 3T3-L1 adipocytes via its antioxidant potential. Free Radic Res. 2014 Oct;48(10):1206-17. doi: 10.3109/10715762.2014.945442. PubMed PMID: 25039303.
8: Liu M, Guo J, Wang J, Zhang L, Pang T, Liao H. Bilobalide induces neuronal differentiation of P19 embryonic carcinoma cells via activating Wnt/β-catenin pathway. Cell Mol Neurobiol. 2014 Aug;34(6):913-23. doi: 10.1007/s10571-014-0072-7. Epub 2014 May 18. PubMed PMID: 24838256.
9: Wang J, Ouyang J, Liu Y, Jia X, You S, He X, Di X. Development of a sensitive LC-MS/MS method for the determination of bilobalide in rat plasma with special consideration of ex vivo bilobalide stability: application to a preclinical pharmacokinetic study. J Pharm Biomed Anal. 2014 Jul;95:238-44. doi: 10.1016/j.jpba.2014.03.003. Epub 2014 Mar 12. PubMed PMID: 24704454.
10: Zheng YQ, Liu JX, Xu L, Yao MJ, Song WT. [Study on effect of weinaokang and bilobalide on autophagy and neurogenesis induced by focal cerebral ischemia reperfusion]. Zhongguo Zhong Yao Za Zhi. 2013 Jul;38(13):2182-6. Chinese. PubMed PMID: 24079250.
11: Schwarzkopf TM, Hagl S, Eckert GP, Klein J. Neuroprotection by bilobalide in ischemia: improvement of mitochondrial function. Pharmazie. 2013 Jul;68(7):584-9. PubMed PMID: 23923641.
12: Schwarzkopf TM, Koch KA, Klein J. Neurodegeneration after transient brain ischemia in aged mice: beneficial effects of bilobalide. Brain Res. 2013 Sep 5;1529:178-87. doi: 10.1016/j.brainres.2013.07.003. Epub 2013 Jul 11. PubMed PMID: 23850645.
13: Goldie M, Dolan S. Bilobalide, a unique constituent of Ginkgo biloba, inhibits inflammatory pain in rats. Behav Pharmacol. 2013 Aug;24(4):298-306. doi: 10.1097/FBP.0b013e32836360ab. PubMed PMID: 23838965.
14: Li WZ, Wu WY, Huang H, Wu YY, Yin YY. Protective effect of bilobalide on learning and memory impairment in rats with vascular dementia. Mol Med Rep. 2013 Sep;8(3):935-41. doi: 10.3892/mmr.2013.1573. Epub 2013 Jul 8. PubMed PMID: 23835946.
15: Yin Y, Ren Y, Wu W, Wang Y, Cao M, Zhu Z, Wang M, Li W. Protective effects of bilobalide on Aβ(25-35) induced learning and memory impairments in male rats. Pharmacol Biochem Behav. 2013 May;106:77-84. doi: 10.1016/j.pbb.2013.03.005. Epub 2013 Mar 26. PubMed PMID: 23537729.
16: Ma L, Wang S, Tai F, Yuan G, Wu R, Liu X, Wei B, Yang X. Effects of bilobalide on anxiety, spatial learning, memory and levels of hippocampal glucocorticoid receptors in male Kunming mice. Phytomedicine. 2012 Dec 15;20(1):89-96. doi: 10.1016/j.phymed.2012.09.015. Epub 2012 Oct 17. PubMed PMID: 23083816.
17: Huang M, Qian Y, Guan T, Huang L, Tang X, Li Y. Different neuroprotective responses of Ginkgolide B and bilobalide, the two Ginkgo components, in ischemic rats with hyperglycemia. Eur J Pharmacol. 2012 Feb 29;677(1-3):71-6. doi: 10.1016/j.ejphar.2011.12.011. Epub 2011 Dec 16. PubMed PMID: 22197649.
18: Lang D, Kiewert C, Mdzinarishvili A, Schwarzkopf TM, Sumbria R, Hartmann J, Klein J. Neuroprotective effects of bilobalide are accompanied by a reduction of ischemia-induced glutamate release in vivo. Brain Res. 2011 Nov 24;1425:155-63. doi: 10.1016/j.brainres.2011.10.005. Epub 2011 Oct 6. PubMed PMID: 22032877; PubMed Central PMCID: PMC3217178.
19: Lau AJ, Yang G, Rajaraman G, Baucom CC, Chang TK. Species-dependent and receptor-selective action of bilobalide on the function of constitutive androstane receptor and pregnane X receptor. Drug Metab Dispos. 2012 Jan;40(1):178-86. doi: 10.1124/dmd.111.042879. Epub 2011 Oct 21. PubMed PMID: 22019630.
20: Shi C, Zheng DD, Wu FM, Liu J, Xu J. The phosphatidyl inositol 3 kinase-glycogen synthase kinase 3β pathway mediates bilobalide-induced reduction in amyloid β-peptide. Neurochem Res. 2012 Feb;37(2):298-306. doi: 10.1007/s11064-011-0612-1. Epub 2011 Sep 28. PubMed PMID: 21952928.

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